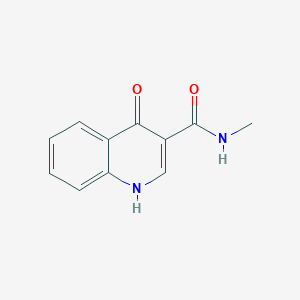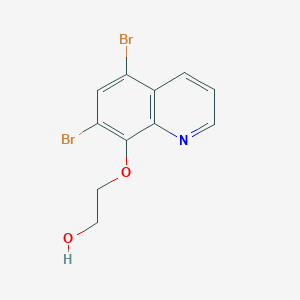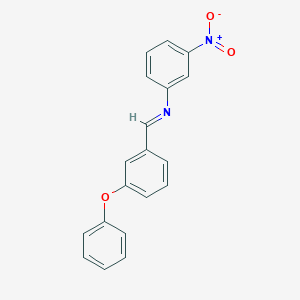
N-methyl-4-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-oxo-1H-quinoline-3-carboxamide, also known as MQCA, is a synthetic compound that has gained significant interest among researchers due to its potential applications in various fields of science. MQCA is a heterocyclic compound that belongs to the quinoline family of compounds.
Mecanismo De Acción
The mechanism of action of N-methyl-4-oxo-1H-quinoline-3-carboxamide is not yet fully understood. However, it is believed to act as a metal ion chelator, which results in the formation of a fluorescent complex. N-methyl-4-oxo-1H-quinoline-3-carboxamide may also inhibit enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting its activity.
Biochemical and Physiological Effects:
N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have antitumor and antimicrobial activities, which can potentially be used in the treatment of cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-4-oxo-1H-quinoline-3-carboxamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to be a potent inhibitor of enzymes, which can be useful in studying the mechanisms of enzyme activity. However, one limitation of using N-methyl-4-oxo-1H-quinoline-3-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-methyl-4-oxo-1H-quinoline-3-carboxamide. One potential direction is the further exploration of its antitumor and antimicrobial activities, which can potentially lead to the development of new drugs for the treatment of cancer and infectious diseases. Additionally, the use of N-methyl-4-oxo-1H-quinoline-3-carboxamide as a fluorescent probe for the detection of metal ions can be further optimized for improved sensitivity and selectivity. Finally, the development of new synthesis methods for N-methyl-4-oxo-1H-quinoline-3-carboxamide can potentially lead to the production of more efficient and cost-effective methods for its production.
Métodos De Síntesis
N-methyl-4-oxo-1H-quinoline-3-carboxamide is synthesized by the reaction of 2-amino-4-methylquinoline with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to yield N-methyl-4-oxo-1H-quinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. N-methyl-4-oxo-1H-quinoline-3-carboxamide has also been used as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied for its potential antitumor and antimicrobial activities.
Propiedades
IUPAC Name |
N-methyl-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(15)8-6-13-9-5-3-2-4-7(9)10(8)14/h2-6H,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZGCXZCUXGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-oxo-1H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)


![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)



![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)